Diphenyl((phenylsulfonyl)methyl)phosphine oxide

Vue d'ensemble

Description

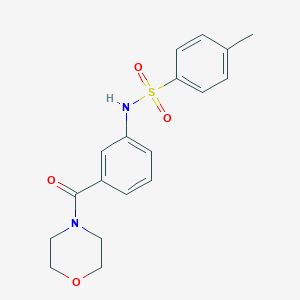

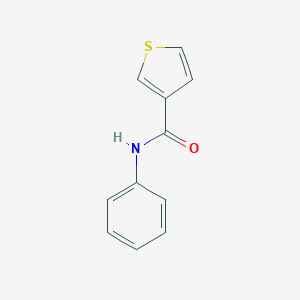

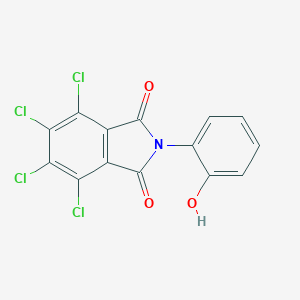

Diphenyl((phenylsulfonyl)methyl)phosphine oxide is an organophosphorus compound . It contains a total of 43 bonds, including 26 non-H bonds, 21 multiple bonds, 5 rotatable bonds, 3 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 sulfone, and 1 phosphorane .

Molecular Structure Analysis

The molecular structure of Diphenyl((phenylsulfonyl)methyl)phosphine oxide is complex, with a total of 43 bonds . It includes 26 non-H bonds, 21 multiple bonds, 5 rotatable bonds, 3 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 sulfone, and 1 phosphorane .Applications De Recherche Scientifique

Photoinduced Cross-Coupling Reactions : Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, a related compound, is primarily used as a radical initiator in macromolecular chemistry. Its application in synthetic organic chemistry includes its use as a phosphorus source in photoirradiation reactions with heteroatom-heteroatom bond compounds, leading to the successful synthesis of thio- or selenophosphinates and thio- or selenoesters (Sato et al., 2017).

Synthesis of Ketones and Enones : Sulphenylated phosphine oxides, prepared from triphenylphosphine, diphenyl or dimethyl disulphide, and an alkyl halide, act as acyl anion equivalents. This property is utilized in reactions with aldehydes and ketones, leading to the formation of vinyl sulphides, enones, and carbonyl compounds (Grayson & Warren, 1977).

Reactions with Interelement Compounds : Diphenyl N-bromosulfilimine, a similar phosphine oxide, has been investigated for its reactivity with nucleophiles like sulfides, phosphines, and tertiary amines. In these reactions, it forms corresponding sulfoxides or phosphine oxides (Akasaka et al., 1978).

Synthesis of Polyimides Containing Fluorine and Phosphine Oxide : Diphenylphosphonic chloride and 3,5-bis(trifluoromethyl)bromobenzene are used to prepare a novel diamine monomer containing fluorine and phosphine oxide. This monomer is then utilized to synthesize polyimides with high thermal stability, low birefringence, and good adhesive properties (Jeong, Kim, & Yoon, 2001).

Oxidation and Photolysis Studies : Studies on the oxidation of diphosphine dioxides and disulfides, including similar phosphine oxides, have contributed to the understanding of the formation of phosphinic and phosphinothioic anhydrides (Emoto, Okazaki, & Inamoto, 1973).

Reactions with Singlet Oxygen : The reactivity of tris(methoxyphenyl)phosphine, a related compound, with singlet oxygen has been explored, demonstrating a preference for intramolecular rearrangement in certain conditions (Gao et al., 2001).

Electrophilic Cyclization Reactions : Diphenyl phosphine oxides have been used to prepare various heterocyclic or highly unsaturated compounds through electrophilic cyclization reactions (Ivanov & Christov, 2012; 2013).

Extraction of Rare Earth Elements : The extraction efficiency of rare earth elements (REEs), uranium (U), and thorium (Th) from nitric acid solutions is significantly enhanced when diphenylphosphine oxides are used in the presence of an ionic liquid (Turanov, Karandashev, & Yarkevich, 2013).

Applications in Organic Light-Emitting Diodes (OLEDs) : Diphenylphosphine oxide derivatives have been utilized in the fabrication of high-efficiency blue phosphorescent OLEDs (Mamada, Ergun, Pérez-Bolívar, & Anzenbacher, 2011).

Propriétés

IUPAC Name |

[benzenesulfonylmethyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17O3PS/c20-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-24(21,22)19-14-8-3-9-15-19/h1-15H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQBGSBDKFITDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenyl((phenylsulfonyl)methyl)phosphine oxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichloro-6-(11-methyl-3-oxo-8-thia-4,6-diaza-11-azoniatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenolate](/img/structure/B433925.png)

![(2-hydroxy-5-methylphenyl)(9-methyl-5H-chromeno[4,3-b]pyridin-3-yl)methanone](/img/structure/B433945.png)

![(5-chloro-2-hydroxyphenyl)(9-methyl-5H-chromeno[4,3-b]pyridin-3-yl)methanone](/img/structure/B433948.png)

![ethyl {6-[6-(4-chlorophenyl)-4-(2-hydroxyphenyl)-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate](/img/structure/B433949.png)

![5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B434110.png)